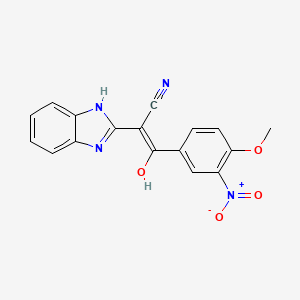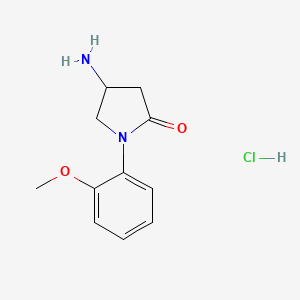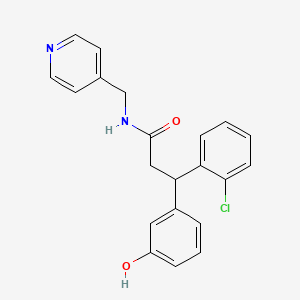
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE is a complex organic compound that features a benzimidazole core, a methoxy-nitrophenyl group, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Methoxy-Nitrophenyl Group: This step might involve nitration of a methoxy-substituted benzene ring followed by coupling with the benzimidazole core.
Addition of the Cyano Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-PHENYL-2-OXOETHYL CYANIDE: Lacks the methoxy and nitro groups, potentially altering its reactivity and applications.
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-HYDROXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE: The hydroxy group might confer different chemical properties and biological activities.
Uniqueness
The presence of both methoxy and nitro groups in 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE could make it unique in terms of its electronic properties, reactivity, and potential applications. These functional groups might enhance its ability to participate in specific chemical reactions or interact with biological targets.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c1-25-15-7-6-10(8-14(15)21(23)24)16(22)11(9-18)17-19-12-4-2-3-5-13(12)20-17/h2-8,22H,1H3,(H,19,20)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOCGZKGDKXOT-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5987571.png)

![2-(4-bromophenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B5987583.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5987584.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987588.png)
![3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5987601.png)

![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B5987610.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide](/img/structure/B5987616.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5987624.png)
![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B5987631.png)
![N-{3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5987636.png)
![N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[(4-HYDROXY-3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5987652.png)
